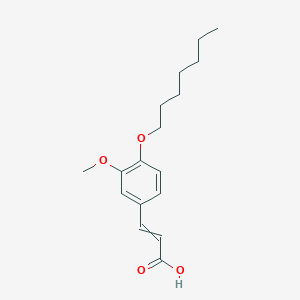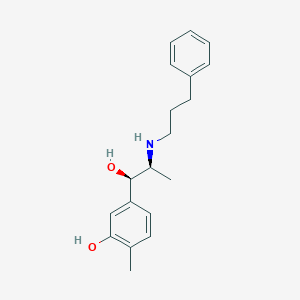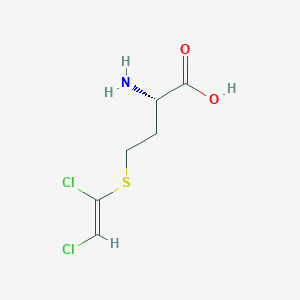
S-(1,2-Dichlorovinyl)-L-homocysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1,2-Dichlorovinyl)-L-homocysteine (DCVC) is a chemical compound that belongs to the family of organochlorine compounds. It is a metabolite of trichloroethylene, a widely used industrial solvent. DCVC has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
S-(1,2-Dichlorovinyl)-L-homocysteine exerts its toxic effects by inhibiting the activity of cystathionine beta-synthase (CBS), an enzyme involved in the metabolism of homocysteine. S-(1,2-Dichlorovinyl)-L-homocysteine binds to the active site of CBS and forms a stable complex, which prevents the enzyme from carrying out its normal function. This leads to an accumulation of homocysteine and a depletion of cysteine, which can cause cellular damage and death.
Biochemical and Physiological Effects:
S-(1,2-Dichlorovinyl)-L-homocysteine has been shown to induce liver damage, kidney damage, and oxidative stress in animal models. It also causes DNA damage and mutations, which can lead to cancer. S-(1,2-Dichlorovinyl)-L-homocysteine has been shown to induce apoptosis (programmed cell death) in various cell types, including liver cells and immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
S-(1,2-Dichlorovinyl)-L-homocysteine is a useful tool for studying the toxicity and carcinogenicity of trichloroethylene. It is relatively easy to synthesize and purify, and it can be used at low concentrations to mimic the exposure levels of trichloroethylene in industrial settings. However, S-(1,2-Dichlorovinyl)-L-homocysteine has limitations as a model compound, as it may not fully represent the complex mixture of chemicals present in trichloroethylene.
Orientations Futures
Future research on S-(1,2-Dichlorovinyl)-L-homocysteine should focus on elucidating the molecular mechanisms underlying its toxic effects. This will require a detailed understanding of the interactions between S-(1,2-Dichlorovinyl)-L-homocysteine and CBS, as well as the downstream effects of CBS inhibition on cellular metabolism and signaling pathways. Additionally, future studies should investigate the effects of S-(1,2-Dichlorovinyl)-L-homocysteine on different cell types and tissues, as well as the long-term effects of S-(1,2-Dichlorovinyl)-L-homocysteine exposure on animal and human health. Finally, the development of new purification techniques for S-(1,2-Dichlorovinyl)-L-homocysteine may improve its utility as a model compound for studying the toxicity of trichloroethylene.
Méthodes De Synthèse
S-(1,2-Dichlorovinyl)-L-homocysteine can be synthesized by reacting trichloroethylene with L-homocysteine in the presence of a catalyst. The reaction yields S-(1,2-Dichlorovinyl)-L-homocysteine as a byproduct. The purity of S-(1,2-Dichlorovinyl)-L-homocysteine can be improved by using various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
S-(1,2-Dichlorovinyl)-L-homocysteine has been widely used in scientific research as a tool to study the toxicity and carcinogenicity of trichloroethylene. It is also used to investigate the biochemical and physiological effects of organochlorine compounds. S-(1,2-Dichlorovinyl)-L-homocysteine has been shown to induce liver damage, kidney damage, and oxidative stress in animal models.
Propriétés
Numéro CAS |
106400-44-6 |
|---|---|
Nom du produit |
S-(1,2-Dichlorovinyl)-L-homocysteine |
Formule moléculaire |
C6H9Cl2NO2S |
Poids moléculaire |
230.11 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[(Z)-1,2-dichloroethenyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C6H9Cl2NO2S/c7-3-5(8)12-2-1-4(9)6(10)11/h3-4H,1-2,9H2,(H,10,11)/b5-3+/t4-/m0/s1 |
Clé InChI |
FLDHIRRXGKLJDM-MXFQXMHVSA-N |
SMILES isomérique |
C(CS/C(=C/Cl)/Cl)[C@@H](C(=O)O)N |
SMILES |
C(CSC(=CCl)Cl)C(C(=O)O)N |
SMILES canonique |
C(CSC(=CCl)Cl)C(C(=O)O)N |
Synonymes |
S-(1,2-DICHLOROVINYL)-L-HOMOCYSTEINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)
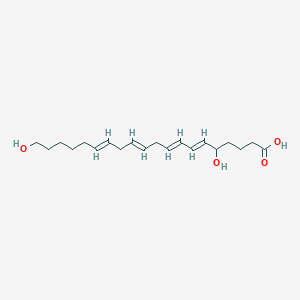

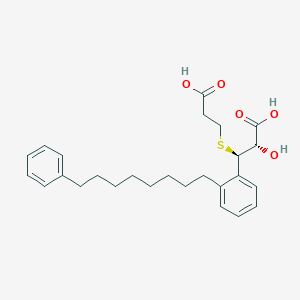
![(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)


![[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B218174.png)




